molecular formula C10H14O3 B3150923 (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one CAS No. 698999-19-8

(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one

Cat. No. B3150923
CAS RN: 698999-19-8
M. Wt: 182.22 g/mol
InChI Key: ACIYIFAXEVPMOB-ZQARSLAVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a CuI mediated addition between salicylic acid and acetylenic esters in a basic medium followed by intramolecular cyclization has been described .

Scientific Research Applications

Analytical and Environmental Chemistry

  • Detection of Chemicals and Pollutants : Compounds with structural similarities or functionalities akin to "(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one" may be utilized in the development of chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules in environmental samples. These chemosensors can offer high selectivity and sensitivity, making them valuable for monitoring pollutants and ensuring environmental safety (Roy, 2021).

Biochemistry and Pharmacology

  • Biodegradation and Environmental Fate : Understanding the biodegradation pathways and environmental fate of chemicals structurally related to this compound is crucial in assessing their impact on ecosystems and human health. Studies have focused on the degradation of various pollutants, including how microorganisms contribute to the breakdown and removal of hazardous substances from the environment (Magnoli et al., 2020).

Material Science

  • Fire Retardants and Safety : Research into non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants, including novel brominated fire retardants (NBFRs) and related compounds, highlights the ongoing development of safer, more effective fire retardant materials. These studies emphasize the importance of understanding the environmental persistence and potential health impacts of these compounds (Hsu et al., 2018).

Organic and Polymer Chemistry

  • Organic Light-Emitting Diodes (OLEDs) : The development of materials for OLEDs, focusing on compounds that offer tunable properties for applications ranging from green to near-infrared light emission. This research is indicative of the potential for organic compounds in advanced electronic and photonic applications (Squeo & Pasini, 2020).

properties

IUPAC Name

(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-4-6-5-7(11)9-8(6)12-10(2,3)13-9/h4,6,8-9H,1,5H2,2-3H3/t6-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIYIFAXEVPMOB-ZQARSLAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 2
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(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 3
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 4
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 5
Reactant of Route 5
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 6
Reactant of Route 6
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one

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